2-Butyl-1H-benzimidazole

PPARγ agonism metabolic syndrome adipocyte differentiation

2-Butyl-1H-benzimidazole is the pharmacophoric core for AT1 receptor antagonists (losartan series) and PPARγ agonists. The linear n-butyl chain at position 2 is structurally invariant—substitution with 2-methyl, 2-ethyl, 2-propyl, or 1-butyl isomers invalidates established SAR, receptor binding kinetics, and in vivo efficacy. Its distinct thermodynamic complexation with Lewis acids further sets it apart for coordination chemistry. Procure at ≥95% purity with UNII T9047MOT1H for traceable documentation. Recommended for angiotensin pharmacology, metabolic syndrome drug discovery, and benzimidazole ligand research.

Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
CAS No. 5851-44-5
Cat. No. B1265411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-1H-benzimidazole
CAS5851-44-5
Molecular FormulaC11H14N2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCCCCC1=NC2=CC=CC=C2N1
InChIInChI=1S/C11H14N2/c1-2-3-8-11-12-9-6-4-5-7-10(9)13-11/h4-7H,2-3,8H2,1H3,(H,12,13)
InChIKeyHITWHALOZBMLHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility26.1 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-Butyl-1H-benzimidazole (CAS 5851-44-5): Chemical Identity and Baseline Physicochemical Profile for Procurement Verification


2-Butyl-1H-benzimidazole (CAS 5851-44-5) is a 2-alkyl-substituted benzimidazole derivative with molecular formula C₁₁H₁₄N₂ and molecular weight 174.24 g/mol. It consists of a benzene ring fused to an imidazole ring bearing an n-butyl substituent at the 2-position [1]. Key predicted and experimental physicochemical properties include a boiling point of 358.3±11.0 °C at 760 mmHg, density of 1.1±0.1 g/cm³, ACD/LogP of 3.17, and water solubility of 0.52 g/L (ALOGPS) [2][3]. The compound is commercially available at ≥95% purity and is classified under UNII T9047MOT1H [4]. This baseline characterization serves as the foundation for understanding how the specific butyl substitution at position 2 governs the compound's differential behavior relative to closely related benzimidazole analogs.

Why 2-Butyl-1H-benzimidazole Cannot Be Interchanged with Other 2-Alkylbenzimidazoles in Pharmacological and Industrial Applications


The benzimidazole scaffold is highly sensitive to substitution at the 2-position, with alkyl chain length and branching directly modulating lipophilicity, receptor binding kinetics, and biological activity. In PPARγ activation studies, elongation from propyl to butyl increased luciferase reporter activity, while branching to iso-butyl or tert-butyl substantially altered the activity profile [1]. Similarly, in angiotensin II receptor antagonism, the 2-butyl substituent is a critical structural element in the losartan-analog series, and modification of this group fundamentally alters binding affinity and in vivo efficacy [2]. For coordination chemistry and materials applications, the 2-butyl derivative exhibits distinct thermodynamic complexation behavior relative to 2-methyl and 1-butyl positional isomers [3]. Consequently, substitution of 2-butyl-1H-benzimidazole with 2-methyl-, 2-ethyl-, 2-propyl-, or 1-butylbenzimidazole cannot be performed without documented revalidation of the specific functional outcome, as the substituent at position 2 is a primary determinant of the compound's physicochemical and pharmacological identity.

Quantitative Differentiation Evidence for 2-Butyl-1H-benzimidazole Against Comparator Analogs


PPARγ Activation: 2-Butyl Substitution Demonstrates Superior Potency Compared to Shorter Alkyl Chains

In a systematic structure-activity relationship study of 2-substituted benzimidazoles as PPARγ agonists, the 2-butyl derivative (compound 4b) exhibited greater activation potency than the 2-propyl lead compound (4a). Activity increased with alkyl chain elongation from propyl to butyl in the luciferase reporter assay using COS-7 cells transiently transfected with pGal4-hPPARγDEF [1]. Branching of the butyl group (iso-butyl, 4c; tert-butyl, 4d) produced markedly different activation profiles, confirming that the linear n-butyl chain provides a specific, non-interchangeable pharmacophore geometry. This demonstrates that 2-butyl-1H-benzimidazole is the preferred core scaffold for further derivatization toward PPARγ-targeting compounds within this chemical series.

PPARγ agonism metabolic syndrome adipocyte differentiation

Angiotensin II AT1 Receptor Antagonism: Positional Carboxyl Substitution on the 2-Butylbenzimidazole Core Drives 100-Fold Differences in Functional Potency

In a direct head-to-head comparison of positional isomers of carboxyl-substituted 2-butyl-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole, the position of the carboxyl group on the benzimidazole ring dramatically influenced functional antagonism. In an AII-induced rabbit aortic ring contraction assay, the 7-carboxylic acid derivative (15d, CV-11194) exhibited an IC50 value of 5.5 × 10⁻¹¹ M, whereas the 4-, 5-, and 6-carboxylic acid positional isomers (15a-c) displayed markedly reduced or negligible antagonistic activity under identical conditions [1]. This same compound, CV-11194, inhibited specific [¹²⁵I]AII binding to bovine adrenal cortical membrane with an IC50 of 5.5 × 10⁻⁷ M and produced long-lasting inhibition of AII-induced pressor response in rats upon oral administration at 0.3-10 mg/kg [1]. The 2-butyl substituent is an invariant feature of this pharmacologically validated scaffold, and substitution with other 2-alkyl groups was not explored in this study because the 2-butyl moiety was predetermined as the optimal group from earlier structure-function studies [2].

angiotensin II receptor antagonist antihypertensive AT1 receptor binding

AT1 Receptor Binding Affinity: Unsubstituted 2-Butylbenzimidazole Core Serves as Baseline for Position-Specific Derivatization

The unsubstituted 2-butylbenzimidazole derivative 13a, bearing a biphenylylmethyl moiety at the 1-position, was used as the reference compound for evaluating binding affinity to bovine adrenal cortical membrane AT1 receptors. Substitution at the 4-, 5-, or 6-position of the benzimidazole ring reduced binding affinity relative to the unsubstituted 2-butylbenzimidazole compound 13a. In contrast, most compounds with a substituent at the 7-position showed binding affinity comparable to that of DuP 753 (losartan), the clinical benchmark AT1 antagonist [1]. This quantitative structure-activity relationship demonstrates that the 2-butylbenzimidazole core provides a specific electronic and steric environment that can be tuned by peripheral substitution, with the unsubstituted 2-butyl derivative serving as the critical baseline for all comparative SAR analyses in this therapeutic series.

AT1 receptor binding structure-activity relationship benzimidazole SAR

Lipophilicity Differentiation: 2-Butyl Substitution Confers Higher LogP and Lower Water Solubility Than Unsubstituted Benzimidazole

The 2-butyl substituent substantially increases lipophilicity relative to the unsubstituted benzimidazole scaffold. 2-Butyl-1H-benzimidazole exhibits an ACD/LogP value of 3.17 and ALOGPS-predicted LogP of 3.63, with a corresponding water solubility of 0.52 g/L (logS = -2.5) [1][2]. In comparison, unsubstituted benzimidazole has a LogP of approximately 1.3-1.5 and water solubility of approximately 20 g/L [3]. This ~100-fold increase in LogP (representing ~100-fold higher octanol-water partition coefficient) and ~38-fold reduction in water solubility are directly attributable to the 2-butyl substituent. These physicochemical differences translate to enhanced membrane permeability and altered pharmacokinetic distribution profiles, which are critical considerations for compound selection in drug discovery campaigns and biological assay design.

lipophilicity drug-likeness partition coefficient

Validated Research and Industrial Application Scenarios for 2-Butyl-1H-benzimidazole (CAS 5851-44-5)


Medicinal Chemistry: Core Scaffold for Angiotensin II AT1 Receptor Antagonist Development

2-Butyl-1H-benzimidazole serves as the essential core scaffold for synthesizing nonpeptide angiotensin II AT1 receptor antagonists, as validated in the losartan-analog series [1]. The 2-butyl substitution at position 2 is a structurally invariant requirement for this pharmacophore class. Derivatives bearing a biphenylylmethyl moiety at the 1-position and a carboxyl group at the 7-position of the 2-butylbenzimidazole ring achieve AT1 receptor antagonism with IC50 values as low as 5.5 × 10⁻¹¹ M in functional tissue assays, with oral bioavailability and long-lasting antihypertensive efficacy confirmed in rat and dog models [1]. Researchers developing novel AT1 antagonists or probing angiotensin receptor pharmacology should specify 2-butyl-1H-benzimidazole rather than other 2-alkylbenzimidazoles to ensure compatibility with established structure-activity relationships.

Metabolic Disease Drug Discovery: PPARγ Agonist Lead Optimization

The 2-butylbenzimidazole scaffold has been identified as an optimized core for PPARγ agonist development. Systematic SAR studies demonstrate that the linear n-butyl chain at position 2 provides superior PPARγ activation compared to the 2-propyl lead compound, with branching to iso-butyl or tert-butyl significantly altering activity profiles [1]. Researchers engaged in metabolic syndrome, diabetes, or dyslipidemia drug discovery programs should procure 2-butyl-1H-benzimidazole as the preferred starting material for synthesizing PPARγ-targeting benzimidazole derivatives, particularly when optimizing compounds for adipocyte differentiation and insulin sensitization applications [1].

Coordination Chemistry and Metal Complexation Studies

2-Butyl-1H-benzimidazole exhibits distinct thermodynamic complexation behavior with Lewis acids such as BF₃ and B(OC₂H₅)₃, differentiating it from related ligands including 2-methylbenzimidazole, 1-butylbenzimidazole, and imidazole [1]. The presence of the 2-butyl substituent modifies both the steric environment around the coordinating nitrogen and the electronic properties of the imidazole ring. Researchers in inorganic chemistry, catalysis, or materials science who require benzimidazole-based ligands with specific coordination thermodynamics should select 2-butyl-1H-benzimidazole based on its position-specific and substituent-specific complexation parameters rather than assuming interchangeability with other benzimidazole derivatives.

Analytical Method Development and Physicochemical Reference Standard

With well-characterized physicochemical properties including boiling point (358.3±11.0 °C), density (1.1±0.1 g/cm³), LogP (3.17-3.63), and water solubility (0.52 g/L), 2-butyl-1H-benzimidazole serves as a suitable reference standard for analytical method development and validation in benzimidazole research [1][2]. The compound is commercially available at ≥95% purity and is registered under UNII T9047MOT1H, facilitating regulatory documentation [3]. Analytical laboratories developing HPLC, LC-MS, or GC methods for benzimidazole derivatives should utilize 2-butyl-1H-benzimidazole as a representative alkylbenzimidazole standard due to its defined chromatographic and spectroscopic properties.

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